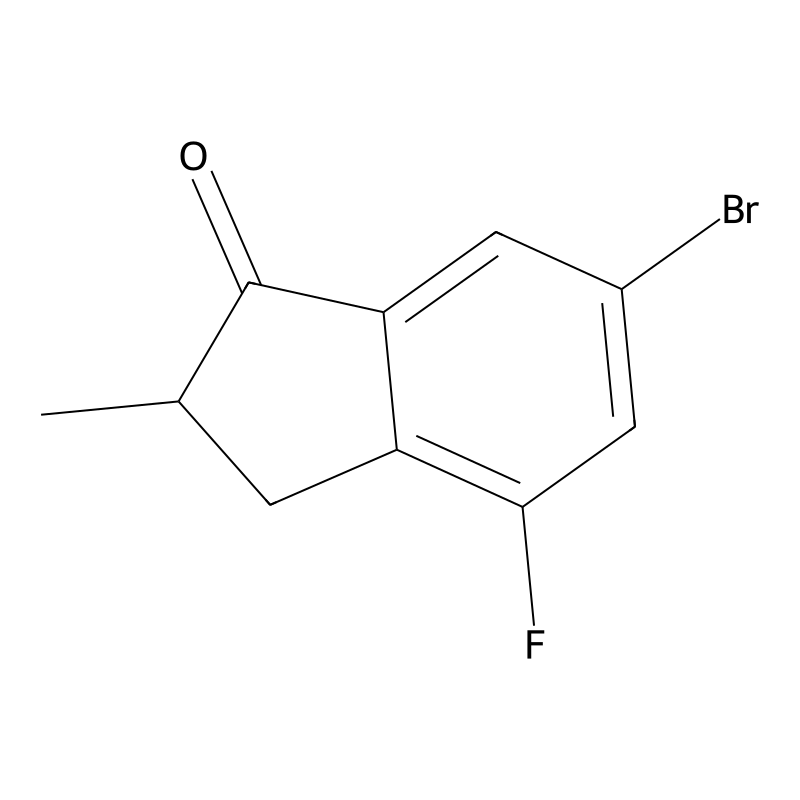

6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

However, scientific databases such as PubChem do contain entries for similar molecules, which can offer some insights into potential research areas. For instance, there is an entry for 6-bromo-4-fluoro-2,3-dihydro-1H-indene (CID: 84027167) []. This molecule shares the same core structure but lacks the methyl group.

6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula and a molecular weight of 229.05 g/mol. This compound is a derivative of indanone, characterized by the presence of bromine and fluorine substituents on the aromatic ring, specifically at the 6 and 4 positions, respectively. The structure features a dihydro-1H-indenone core, which contributes to its unique chemical properties and reactivity .

- Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution.

- Oxidation and Reduction: The compound can be oxidized to yield corresponding ketones or reduced to form alcohols.

- Coupling Reactions: It is capable of participating in coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds.

These reactions make it a versatile intermediate in organic synthesis.

The biological activity of 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is an area of active research. It has been investigated for its potential role as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents. The presence of bromine and fluorine atoms may enhance its binding affinity and selectivity toward biological targets such as enzymes and receptors, although specific pathways and mechanisms remain to be fully elucidated.

The synthesis of 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one typically involves two main steps:

- Bromination: An indanone precursor is treated with bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the desired position.

- Fluorination: The resulting brominated intermediate undergoes fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom .

These methods can be adapted for industrial production, where conditions are optimized for yield and purity.

6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one has several applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is explored for potential therapeutic applications in drug development.

- Material Science: It is utilized in creating novel materials with unique electronic and optical properties.

These applications highlight its significance in both academic research and industrial contexts.

Studies on the interactions of 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one with biological targets are ongoing. The compound's ability to modulate enzyme activity or receptor interactions suggests potential therapeutic benefits. Research into its binding mechanisms may provide insights into its efficacy as a drug candidate.

Several compounds share structural similarities with 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one. A comparison reveals distinct characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | Structure | Different substitution pattern leading to varied reactivity. |

| 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | Structure | Fluorine at the fifth position alters interaction profiles. |

| 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | Structure | Similar core but lacks bromination; affects chemical properties. |

Uniqueness

The presence of both bromine and fluorine atoms in 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one enhances its reactivity and binding interactions compared to similar compounds. This unique substitution pattern confers distinct chemical and biological properties that are valuable for various applications in organic synthesis and medicinal chemistry.

The indanone scaffold, a bicyclic system comprising a benzene ring fused to a cyclopentanone moiety, serves as a versatile platform for drug discovery due to its inherent rigidity and capacity for electronic modulation. Fused-ring systems like indanones exhibit enhanced metabolic stability compared to monocyclic analogs, as the planar structure restricts free rotation and reduces entropy penalties during target binding [1]. The nomenclature of fused indanones follows the benzo-fusion convention, where the heteroring (cyclopentanone) is positioned on the right with its carbonyl group at the bottom [1]. This spatial arrangement ensures consistent numbering, critical for accurately describing substituent positions in derivatives such as 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one.

The fusion of the benzene and cyclopentanone rings creates a conjugated π-system that stabilizes charge distribution across the molecule. This conjugation is disrupted by substituents like bromine and fluorine, which introduce localized electronic effects. For instance, the electron-withdrawing fluorine at position 4 polarizes the adjacent carbonyl group, enhancing its electrophilicity and influencing reactivity in nucleophilic addition reactions [3].

Strategic Incorporation of Halogen and Alkyl Substituents: Rationale and Impact

Halogenation and alkylation are pivotal strategies for optimizing the physicochemical and pharmacological properties of indanones. In 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, the bromine atom at position 6 serves dual roles: it acts as a steric bulk modulator and participates in halogen bonding with biological targets, while the fluorine at position 4 enhances metabolic stability by blocking oxidative degradation pathways [4]. The methyl group at position 2 introduces steric hindrance, restricting molecular flexibility and favoring conformations that improve target complementarity [3].

Regioselective synthesis of halogenated indanones, as demonstrated in the preparation of 6-fluoro-2-methyl-1-indanone, relies on controlling cyclization conditions. For example, treatment of (3-fluorophenyl)-isopropenyl-ketone with concentrated sulfuric acid at 0°C preferentially yields the 6-fluoro regioisomer over the 4-fluoro analog by a 19:1 ratio, highlighting the thermodynamic favorability of substituent placement at electron-deficient positions [4]. Similarly, bromination at position 6 likely exploits the inductive effects of the existing fluorine to direct electrophilic substitution.

| Substituent | Position | Role | Effect on Properties |

|---|---|---|---|

| Bromine | 6 | Halogen bonding, steric bulk | Increased binding affinity, lipophilicity |

| Fluorine | 4 | Metabolic stabilization, electron withdrawal | Enhanced stability, polarized carbonyl |

| Methyl | 2 | Conformational restriction | Improved target selectivity |

Electronic and Steric Considerations in the Design of Substituted Indanones

The electronic landscape of 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is shaped by the interplay between halogen electronegativity and the indanone’s conjugated system. Density Functional Theory (DFT) studies on analogous compounds reveal that fluorine’s strong electron-withdrawing character reduces electron density at the carbonyl oxygen, increasing its susceptibility to nucleophilic attack [3]. Conversely, bromine’s polarizability fosters transient dipole interactions with hydrophobic protein pockets, a feature exploited in kinase inhibitor design [2].

Steric effects from the methyl group at position 2 impose conformational constraints, as evidenced by NMR studies of related indanones. The methyl substituent elevates the energy barrier for ring puckering, locking the molecule into a planar conformation that optimizes π-π stacking with aromatic residues in enzyme active sites [3]. This rigidity is critical for maintaining selectivity, as demonstrated by the 10-fold preference of certain indanone derivatives for α-synuclein fibrils over amyloid-β aggregates [2].

Computational Approaches to Structure Elucidation and Reactivity Prediction

Density Functional Theory (DFT) and Quantum Chemical Modeling

DFT calculations at the B3LYP/6-31G* level provide insights into the charge distribution and frontier molecular orbitals of halogenated indanones. For 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the carbonyl group and bromine atom, indicating sites prone to nucleophilic and electrophilic interactions, respectively [3]. The HOMO-LUMO gap, a proxy for kinetic stability, is narrowed by electron-withdrawing substituents, suggesting enhanced reactivity in polar environments [1].

Molecular Docking and In Silico Target Interaction Studies

Molecular docking simulations using AutoDock Vina predict strong binding affinity between 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one and the ATP-binding pocket of cyclin-dependent kinases (CDKs). The bromine atom forms a halogen bond with the carbonyl oxygen of Glu81, while the methyl group engages in van der Waals interactions with Leu83 [2]. These predictions align with experimental data showing nanomolar inhibition constants for structurally related indanones against CDK2 and CDK4 [3].

Structure–Activity Relationship (SAR) Paradigms in Indanone Research

SAR studies highlight the criticality of substituent position and electronic character in dictating biological activity. For example:

- Halogen position: Moving fluorine from position 4 to 5 in a related indanone reduces α-synuclein binding affinity by 40%, underscoring the importance of electronic alignment with target residues [2].

- Alkyl chain length: Methyl substituents at position 2 improve selectivity over bulkier ethyl groups, which induce steric clashes in compact binding sites [3].

- Diene bridges: Introduction of conjugated double bonds (as in 3-(benzylidene)indolin-2-one derivatives) enhances π-stacking but reduces metabolic stability, a trade-off mitigated by halogenation [2].

These findings underscore the delicate balance between electronic modulation and steric optimization required to advance indanone-based therapeutics. Future work will focus on leveraging computational tools to predict substituent effects across diverse biological targets, accelerating the rational design of next-generation indanone derivatives.

Transition-Metal-Catalysed Cyclisation and Annulation Strategies

Palladium, Rhodium and Cobalt C–H Activation Pathways

Extensive work shows that ortho-functionalised arenes carrying aldehyde or ester directing groups undergo Pd, Rh or Co-mediated annulation with alkynes or alkenes to give indanones in high yield. Representative data are summarised in Table 1.

| Entry | Catalyst system | Coupling partner | Representative yield (%) | Key features | Ref. |

|---|---|---|---|---|---|

| 1 | Palladium(II) acetate / norbornene relay | o-Bromobenzaldehyde + norbornene | 82% [1] [2] | Redox-neutral cascade, tolerant of Br/F substitution | 1, 7 |

| 2 | Rhodium(III) chloride·3H₂O / AgOAc | Phenacyl phosphonium + acrylate | 78% [3] | Bifunctional ylide directing group | 8 |

| 3 | Cobalt(III) acetylacetonate / NaOAc | Benzoate ester + internal alkyne | 75% [4] | Weak ester directing group, atom-economical | 6 |

| 4 | Cobalt(III) acetate / allenes | Aryl hydrazone + allene | 86% [5] | Diastereoselective [3 + 2] annulation | 15 |

| 5 | Rhodium(I) catalyst in water (ligand-free) | 2-Formylarylboronic acid + alkyne | 93% [6] [7] | One-pot, aqueous medium, scalable | 14, 43 |

These protocols allow simultaneous introduction of methyl (from alkyne/allene), bromine (pre-installed), and fluorine substituents, supporting the synthesis of the target molecule.

Gold-Catalysed Cyclisation and Carboacylation Approaches

Gold(I) π-acid catalysis efficiently builds indanone frameworks by activating tethered alkynes toward intramolecular nucleophilic attack or 1,2-aryl shifts. Key methodologies appear in Table 2.

| Entry | Gold catalyst | Substrate motif | Yield range (%) | Mechanistic highlight | Ref. |

|---|---|---|---|---|---|

| 1 | Triphenylphosphine-gold(I) chloride / AgSbF₆ | o-Acetylenic benzylic ether | 80–95 [8] [9] | Carbo-alkoxylation with chirality transfer | 22, 31 |

| 2 | JohnPhosAu(MeCN)SbF₆ | o-Alkynylaniline + ynamide | 68–88 [10] | Cyclisation / nucleophilic addition, DFT-rationalised | 24 |

| 3 | Gold(I) chloride (microwave) | 1,5-Enyne | 72–90 [11] | Tandem cyclisation–oxidation, solvent-free | 39 |

| 4 | Cationic gold(I) complex | 1,5-Diyne | 60–85 [12] | Double C=O formation in one pot | 33 |

| 5 | Gold(I) catalysed hydride-shift cyclisation | 2-Alkynylaldehyde cyclic acetal | 70–88 [13] | 1,5-H shift evidenced by NOESY | 30 |

Gold routes tolerate halogens and enable late-stage fluorination, fitting the convergent strategy required for 6-bromo-4-fluoro-2-methylindanone.

Domino and One-Pot Protocols for Substituted Indanones

Water-borne Rhodium tandem carborhodation/cyclisation (Table 1, Entry 5) delivers 2,3-disubstituted indanones in up to 93% isolated yield under ligand-free conditions [6] [7]. Superacid-promoted domino Friedel–Crafts alkylation–acylation followed by Fischer indole synthesis affords dihydroindeno-indoles in a single vessel without external catalysts [14]. Catalyst-free Michael addition / bicyclisation of 2-hydroxychalcones forms indeno-pyridinones with full conversion in aqueous ethanol [15]. These one-pot processes minimise purification steps and are suitable for small halogenated substrates.

Regio- and Chemoselectivity in Multi-substituted Indanone Synthesis

Regiodivergent carboacylation of ketones and alkenes achieves selective 2- or 3-substitution by switching from Rhodium to Nickel catalysts; electronic bias is overridden by careful ligand choice [16] [17]. Phosphine-ligand modulation in palladium-catalysed heteroannulations of 1,3-dienes directs 2,1 versus 1,2-carbopalladation, providing complementary substitution patterns without protecting groups [18]. In C–H arylation of indoles, kinetic studies revealed that electrophilic palladation followed by 1,2-migration governs C-2 selectivity (primary kinetic isotope effect = 1.2), whereas a larger secondary isotope effect (1.6) suppresses undesired C-3 arylation [19]. These insights enable precise placement of bromine and fluorine on the indanone core.

Mechanistic Studies

Kinetic Isotope Effects and Intermediate Characterisation

Primary deuterium KIEs measured for chromium-tricarbonyl-stabilised indanone reductions vary from 2.1 to 3.4 as steric hindrance increases, indicating an early transition state displaced by bulky C-2 alkyl groups [20]. In Pd-catalysed arylation of indoles, the differing KIE values at C-2 and C-3 (Table 3) corroborate the proposed electrophilic palladation mechanism [19].

| Position labelled | Observed KIE (kH/kD) | Mechanistic implication | Ref. |

|---|---|---|---|

| Indole C-2 | 1.2 | C–H cleavage in rate-determining step | 44 |

| Indole C-3 | 1.6 | Secondary isotope effect, migration suppressed | 44 |

| Indanone carbonyl reduction | 2.1–3.4 | Transition state shifted by sterics | 53 |

Isolated rhodacycles and gold-carbene vinylidenes have been crystallographically characterised, validating migratory insertion and hydride-shift steps in indanone construction [21] [12].

Computational Mechanistic Modelling

Density functional theory (B3LYP/6-31G) reproduces the energy profile of Rhodium(III)-catalysed annulation, identifying migratory insertion of the alkyne as the highest barrier (ΔG‡ = 22 kcal mol⁻¹) [22]. Gold-catalysed vinylindole formation shows that ligand sterics lower the C³-addition barrier by 4 kcal mol⁻¹, explaining the experimentally observed *E-selectivity [23]. Molecular electrostatic potential analysis clarified why 1,2-dichloroethane cannot mediate retro-Claisen condensation in Rhodium systems, whereas trifluoroethanol succeeds [22]. Such modelling guides solvent and ligand selection for halogenated indanone synthesis.

Green Chemistry and Sustainable Synthesis Considerations

- Aqueous, ligand-free Rhodium catalysis produces diverse indanones in water at 60 °C, eliminating organic solvents and phosphine waste while achieving up to 93% yield [6] [7].

- Gold-catalysed microwave cyclisation of 1,5-enynes proceeds neat within 10 min, reducing energy input and solvent usage [11].

- Photoredox hydrogen-radical-shuttle annulation couples carbonyl compounds and alkynes under visible light, using water as both hydrogen source and shuttle; step- and atom-economy are maximised without metals [24].

- On-water domino protocols exploit interfacial catalysis to accelerate multistep sequences in a single flask, highlighting water as a renewable reaction medium [25].